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Compound of Interest

Compound Name: YS-363

Cat. No.: B12370453 Get Quote

YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor with

a quinazoline scaffold.[1] It has demonstrated significant potential as an anti-lung cancer agent,

particularly in the context of acquired resistance to existing EGFR tyrosine kinase inhibitors

(TKIs).[1] This technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activity of YS-363.

Chemical Structure and Properties
YS-363 is a quinazoline-based compound.[1] While the precise chemical structure is

proprietary and not publicly available in the provided search results, its classification as a

quinazoline derivative indicates a core bicyclic aromatic structure composed of a benzene ring

fused to a pyrimidine ring.

Table 1: Physicochemical Properties of YS-363

Property Value Reference

Molecular Formula Not Available

Molecular Weight Not Available

IUPAC Name Not Available

Solubility Not Available

LogP Not Available
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Mechanism of Action and Biological Activity
YS-363 functions as a reversible inhibitor of EGFR signaling.[1] It exhibits potent inhibitory

activity against both wild-type and L858R mutant forms of EGFR.[1] The inhibition of the EGFR

signaling pathway leads to several downstream effects, including the suppression of cell

proliferation and migration, induction of G0/G1 cell cycle arrest, and apoptosis.[1]
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Caption: EGFR signaling pathway and the inhibitory action of YS-363.

Table 2: In Vitro Inhibitory Activity of YS-363
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Target IC50 (nM) Reference

Wild-type EGFR 0.96 [1]

L858R mutant EGFR 0.67 [1]

Experimental Protocols
The following are summaries of the key experimental protocols used to characterize YS-363.

Kinase Inhibition Assay
The inhibitory activity of YS-363 against EGFR was likely determined using a kinase assay. A

typical protocol would involve:

Incubating recombinant human EGFR (wild-type or mutant) with a specific substrate and ATP

in a suitable buffer.

Adding varying concentrations of YS-363 to the reaction mixture.

Measuring the kinase activity, often by quantifying the amount of phosphorylated substrate,

using methods such as ELISA or radiometric assays.

Calculating the IC50 value, which represents the concentration of the inhibitor required to

reduce the enzyme activity by 50%.

Cell Proliferation Assay
The effect of YS-363 on the proliferation of cancer cell lines was likely assessed using a

standard method like the MTT or SRB assay. The general steps are:

Seeding cancer cells (e.g., NSCLC cell lines) in 96-well plates and allowing them to adhere

overnight.

Treating the cells with a range of concentrations of YS-363 for a specified period (e.g., 72

hours).
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Adding the viability reagent (e.g., MTT) and incubating to allow for the formation of formazan

crystals.

Solubilizing the formazan crystals and measuring the absorbance at a specific wavelength.

Plotting the cell viability against the drug concentration to determine the GI50 (concentration

for 50% growth inhibition).

Cell Cycle Analysis
Flow cytometry is the standard method for analyzing the cell cycle distribution. The protocol

would involve:

Treating cells with YS-363 for a defined time.

Harvesting and fixing the cells, typically with ethanol.

Staining the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI).

Analyzing the DNA content of the cells using a flow cytometer.

Quantifying the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay
Apoptosis is commonly detected using an Annexin V/PI staining assay followed by flow

cytometry.

Cells are treated with YS-363.

The cells are then harvested and stained with Annexin V-FITC and propidium iodide.

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the

plasma membrane in apoptotic cells.

PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late

apoptotic or necrotic cells).
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Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic,

and necrotic cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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